molecular formula C10H12FNO3 B13507812 Ethyl 5-amino-4-fluoro-2-methoxybenzoate

Ethyl 5-amino-4-fluoro-2-methoxybenzoate

Cat. No.: B13507812
M. Wt: 213.21 g/mol
InChI Key: YXXHRTBWTLJMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Fluorinated Benzoate (B1203000) Chemistry and Aromatic Compounds

Fluorinated aromatic compounds are a cornerstone of modern medicinal and materials chemistry. The introduction of fluorine into an aromatic ring can significantly alter the molecule's physicochemical properties. researchgate.netacs.orgnih.govtandfonline.com Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can influence the acidity, basicity, and reactivity of nearby functional groups. tandfonline.comscripps.edu In the context of Ethyl 5-amino-4-fluoro-2-methoxybenzoate, the fluorine atom is expected to modulate the electron density of the benzene (B151609) ring, thereby affecting the reactivity of the amino and methoxy (B1213986) groups, as well as the ester functionality.

Below is a table detailing the key substituents and their expected influence on the aromatic ring of this compound.

SubstituentPositionElectronic EffectPotential Influence on Reactivity
Amino (-NH2)5Electron-donating (mesomeric), ActivatingEnhances reactivity towards electrophilic substitution, directs incoming electrophiles to ortho and para positions.
Fluoro (-F)4Electron-withdrawing (inductive), DeactivatingDecreases the electron density of the ring, can influence the regioselectivity of reactions. tandfonline.com
Methoxy (-OCH3)2Electron-donating (mesomeric), ActivatingIncreases electron density, directs incoming electrophiles to ortho and para positions.
Ethyl Ester (-COOEt)1Electron-withdrawing (inductive and mesomeric), DeactivatingReduces the overall reactivity of the ring towards electrophilic substitution.

Significance in Modern Organic Synthesis Methodologies

Polysubstituted aromatic compounds like this compound are valuable intermediates in organic synthesis. rsc.org The distinct functional groups offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures. The amino group can be readily diazotized and replaced with a variety of other functional groups, or it can participate in coupling reactions to form amides or other nitrogen-containing heterocycles. youtube.com

The fluorine atom, in addition to its electronic effects, can participate in specific chemical transformations. The carbon-fluorine bond is generally strong, providing metabolic stability in pharmaceutical applications. tandfonline.comscripps.edu However, under certain conditions, it can be a site for nucleophilic aromatic substitution, particularly when activated by other electron-withdrawing groups.

The ester and methoxy groups also provide handles for further synthetic manipulations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. The methoxy group can potentially be cleaved to a hydroxyl group, opening up another avenue for derivatization.

The strategic combination of these functional groups makes this compound a potentially useful scaffold for the synthesis of novel compounds with applications in areas such as medicinal chemistry and materials science. For instance, fluorinated aromatic amino acids are valuable tools in biochemical studies and drug design. nih.gov

Scope and Research Trajectories in Chemical Sciences

While direct research on this compound is not extensively documented, the broader class of fluorinated and polysubstituted benzoates points to several potential research trajectories.

In Medicinal Chemistry: Fluorine-containing molecules are prevalent in pharmaceuticals due to the enhanced metabolic stability and binding affinity that fluorine can confer. nih.govtandfonline.com Substituted benzoates and anilines are common motifs in drug molecules. Therefore, this compound could serve as a precursor for the synthesis of novel bioactive compounds, such as enzyme inhibitors or receptor ligands. nih.gov The specific substitution pattern may offer a unique combination of properties that could be explored for therapeutic benefit.

In Materials Science: Aromatic compounds with tailored electronic properties are of interest for the development of organic electronic materials. The incorporation of fluorine can lower the energy levels of molecular orbitals, a desirable property for certain applications. researchgate.net The combination of electron-donating (amino, methoxy) and electron-withdrawing (fluoro, ester) groups in this compound could lead to interesting photophysical or electronic properties, making it a candidate for investigation in the design of new dyes, sensors, or organic semiconductors.

In Synthetic Methodology: The development of efficient and regioselective synthetic routes to polysubstituted aromatic compounds remains an active area of research. rsc.org this compound can serve as a target molecule for the development of new synthetic methods. Furthermore, its diverse functional groups can be used to explore new chemical transformations and reaction pathways.

The following table summarizes the potential research directions for this compound.

Research AreaPotential Application/FocusRationale
Medicinal ChemistrySynthesis of novel bioactive compoundsFluorine enhances metabolic stability and binding affinity; substituted benzoates are common in pharmaceuticals. nih.govtandfonline.com
Materials ScienceDevelopment of organic electronic materialsFluorine substitution can tune electronic properties; polysubstituted aromatics can exhibit useful photophysical characteristics. researchgate.net
Organic SynthesisTarget for new synthetic methodologiesThe synthesis of polysubstituted benzenes is a key challenge; the compound's functionality allows for the exploration of new reactions. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

ethyl 5-amino-4-fluoro-2-methoxybenzoate

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-8(12)7(11)5-9(6)14-2/h4-5H,3,12H2,1-2H3

InChI Key

YXXHRTBWTLJMKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)F)N

Origin of Product

United States

Synthetic Methodologies and Reaction Development

De Novo Synthesis Strategies for Ethyl 5-amino-4-fluoro-2-methoxybenzoate

The de novo synthesis of this compound involves the construction of the molecule from readily available starting materials. A plausible and efficient synthetic route would likely involve the initial synthesis of a substituted benzoic acid or aniline, followed by a series of functional group interconversions and introductions.

Exploration of Precursor Architectures and Starting Materials

The selection of an appropriate starting material is crucial for an efficient synthesis. Several precursor architectures can be envisioned for the synthesis of this compound. A logical approach would be to start with a commercially available substituted benzene (B151609) derivative that already contains some of the required functional groups or can be easily functionalized.

One potential starting material is 4-fluoro-2-methoxybenzoic acid . This precursor already possesses the fluoro and methoxy (B1213986) groups in the desired positions. The synthesis would then require the introduction of an amino group at the 5-position and the esterification of the carboxylic acid.

Another viable starting material could be 4-fluoro-2-methoxyaniline . guidechem.comchemicalbook.com This precursor has the fluoro, methoxy, and an amino group, although the amino group is not in the final desired position. A synthetic strategy from this starting material would involve protecting the existing amino group, followed by nitration and subsequent reduction. guidechem.comchemicalbook.com

A third approach could commence with 2,4-difluoro-1-nitrobenzene . google.com This allows for the sequential introduction of the methoxy and amino functionalities through nucleophilic aromatic substitution and reduction, respectively.

The following table summarizes potential starting materials and their key features:

Starting MaterialKey FeaturesPotential Synthetic Steps
4-Fluoro-2-methoxybenzoic acidContains the desired fluoro and methoxy groups.Nitration, Reduction, Esterification
4-Fluoro-2-methoxyanilineContains fluoro, methoxy, and an amino group.Acetylation, Nitration, Reduction, Deacetylation, Esterification
2,4-Difluoro-1-nitrobenzeneDihalogenated nitrobenzene (B124822) allows for selective substitution.Methoxylation, Reduction, Formylation, Esterification

Multi-step Reaction Sequence Design and Optimization

A plausible synthetic sequence is as follows:

Nitration: The first step would be the nitration of 4-fluoro-2-methoxybenzoic acid to introduce a nitro group at the 5-position, yielding 4-fluoro-2-methoxy-5-nitrobenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comchemicalbook.com The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid) are crucial for achieving the desired regioselectivity. The methoxy group is a strong activating ortho-, para-director, the fluoro group is a deactivating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position para to the strong activating methoxy group is the most likely site for electrophilic substitution.

Esterification: The resulting 4-fluoro-2-methoxy-5-nitrobenzoic acid would then be esterified to form ethyl 4-fluoro-2-methoxy-5-nitrobenzoate. This can be achieved through Fischer esterification, reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. usm.myresearchgate.net Microwave-assisted esterification could also be employed to potentially improve reaction times and yields. usm.myresearchgate.net

Reduction: The final step is the reduction of the nitro group to an amino group to yield the target compound, this compound. A variety of reducing agents can be used for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method. commonorganicchemistry.comwikipedia.org Other reagents like tin(II) chloride in hydrochloric acid or iron in acetic acid can also be employed. wikipedia.orgsciencemadness.org

The optimization of this sequence would involve fine-tuning the reaction conditions for each step, including temperature, reaction time, and the choice of reagents and catalysts to maximize the yield and minimize the formation of byproducts. numberanalytics.com

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcome of the synthesis and for the development of more efficient methods.

Elucidation of Key Intermediates and Transition States

The key transformations in the proposed synthesis are electrophilic aromatic substitution (nitration) and the reduction of the nitro group.

In the nitration step, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com The benzene ring of 4-fluoro-2-methoxybenzoic acid acts as a nucleophile and attacks the nitronium ion. This proceeds through a high-energy carbocation intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. msu.edumasterorganicchemistry.com The stability of this intermediate is influenced by the substituents on the ring. The positive charge in the arenium ion is delocalized through resonance. The transition state for this step resembles the structure of the sigma complex. nih.gov The subsequent loss of a proton from the ring restores aromaticity and yields the nitrated product.

The reduction of the nitro group to an amine typically proceeds through a series of intermediates. numberanalytics.comoup.com When using catalytic hydrogenation, the reaction is believed to involve the transfer of hydrogen atoms from the catalyst surface to the nitro group. Intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) species are formed along the reaction pathway. mdpi.comrsc.org The precise nature of the intermediates and transition states can be complex and dependent on the specific catalyst and reaction conditions used.

Catalytic Approaches and Catalyst Evaluation in Synthesis

Catalysis plays a pivotal role in several steps of the proposed synthesis.

For the esterification step, strong acids like sulfuric acid are commonly used as catalysts. rsc.org Solid acid catalysts, such as modified montmorillonite (B579905) clays, can also be employed, offering advantages in terms of easier separation and potential for recycling. epa.govijstr.org

In the reduction of the nitro group , various metal catalysts are effective. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. commonorganicchemistry.com Other catalysts, such as Raney nickel, platinum oxide, and systems based on iron or tin, can also be utilized. wikipedia.org The choice of catalyst can influence the chemoselectivity of the reduction, which is important if other reducible functional groups are present in the molecule. The evaluation of different catalysts would involve comparing their activity, selectivity, and reusability under various reaction conditions. For instance, some catalysts might offer higher yields or operate under milder conditions. acs.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. neuroquantology.com These principles can be applied to the synthesis of this compound to make the process more sustainable.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. primescholars.comprimescholars.comcas.orgwikipedia.org In the proposed synthesis, the nitration and reduction steps have good atom economy. However, the use of stoichiometric reagents in some reduction methods (e.g., tin or iron) would generate significant waste. Catalytic hydrogenation, on the other hand, has excellent atom economy.

The use of safer solvents is another important aspect of green chemistry. sigmaaldrich.comijcps.orgnumberanalytics.comresearchgate.net Traditional organic solvents used in these types of reactions can be volatile and hazardous. Exploring the use of greener solvents, such as bio-based solvents or even water, where possible, would improve the environmental profile of the synthesis. sigmaaldrich.comnumberanalytics.com For instance, some catalytic reductions of nitro compounds can be carried out in aqueous media.

Furthermore, the use of catalysis is a cornerstone of green chemistry, as catalysts can reduce energy consumption by lowering activation energies and can often be used in small amounts and be recycled. ijcps.org The use of heterogeneous catalysts, such as Pd/C or solid acid catalysts, simplifies product purification and catalyst recovery, further contributing to a greener process. ispe.org

By carefully selecting starting materials, designing an efficient reaction sequence, and employing catalytic and environmentally friendly reagents and conditions, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Solvent Selection and Environmentally Benign Process Development

The choice of solvent is a pivotal factor in the development of a green and sustainable synthetic process. An ideal solvent should not only facilitate the desired chemical transformation with high yield and selectivity but also possess a favorable environmental, health, and safety profile. For the synthesis of substituted anilines and benzoic acid derivatives, a range of solvents could be considered, each with its own merits and drawbacks.

Historically, volatile organic compounds (VOCs) such as chlorinated hydrocarbons and aromatic solvents have been widely used. However, due to their environmental persistence and toxicity, there is a strong impetus to replace them with greener alternatives. The selection of a suitable solvent for the synthesis of this compound would likely be guided by the specific reaction step, such as a nitration, reduction, fluorination, or esterification.

Table 1: Comparison of Potential Solvents for Key Synthetic Steps

Reaction TypeConventional SolventsGreener AlternativesRationale for Green Selection
Nitration Sulfuric Acid, Nitric AcidIonic Liquids, Deep Eutectic SolventsReduced volatility, potential for recyclability, and unique reactivity profiles.
Nucleophilic Aromatic Substitution (Fluorination) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Derived from renewable resources, lower toxicity, and easier work-up procedures.
Reduction of Nitro Group Methanol, Ethanol with metal catalysts (e.g., Pd/C)Water, Supercritical CO2Water is a non-toxic, non-flammable, and inexpensive solvent. Supercritical CO2 allows for easy product separation.
Esterification Toluene, Dichloromethane (DCM)Solvent-free conditions, bio-based solvents (e.g., Cyrene)Minimizes waste, and bio-based solvents reduce reliance on petrochemicals.

The development of an environmentally benign process would also involve the use of catalysts that are efficient, selective, and recyclable. For instance, in the reduction of a nitro precursor, heterogeneous catalysts like palladium on carbon (Pd/C) are preferred as they can be easily recovered and reused, minimizing metal contamination in the final product.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. Reactions with high atom economy are inherently more sustainable as they generate less waste.

In a potential multi-step synthesis of this compound, each step would be evaluated for its atom economy. Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Table 2: Hypothetical Atom Economy Analysis for a Synthetic Route

StepReaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy (%)
1Nitration4-Fluoro-2-methoxybenzoic acid, HNO34-Fluoro-2-methoxy-5-nitrobenzoic acidH2O89.5%
2Esterification4-Fluoro-2-methoxy-5-nitrobenzoic acid, EthanolEthyl 4-fluoro-2-methoxy-5-nitrobenzoateH2O92.8%
3ReductionEthyl 4-fluoro-2-methoxy-5-nitrobenzoate, H2This compoundH2O91.7%

Note: This is a hypothetical pathway for illustrative purposes. The actual atom economy would depend on the specific reagents and catalysts used.

Reaction Yield: The amount of product obtained in a chemical reaction.

E-Factor (Environmental Factor): The mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI): The total mass used in a process (raw materials, solvents, reagents) divided by the mass of the final product. A lower PMI signifies a more efficient and sustainable process.

Optimizing these parameters is a key goal in modern process chemistry. This can be achieved through various strategies such as catalyst optimization, process intensification (e.g., using flow chemistry), and designing convergent synthetic routes that minimize the number of linear steps. For the synthesis of this compound, a focus on catalytic methods and the selection of reactions with high atom economy would be paramount in developing a truly efficient and sustainable manufacturing process.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound (CAS No. 2122540-62-7), the specific research findings and raw data required to populate the requested article sections are not publicly available. Detailed experimental spectra, including high-resolution 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR), two-dimensional NMR (COSY, HMQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, could not be located in accessible scientific literature, databases, or academic journals.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection as instructed, nor to create the requested data tables based on detailed research findings for this particular compound. The successful creation of the article is contingent on the availability of such specific data.

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. For Ethyl 5-amino-4-fluoro-2-methoxybenzoate (C₁₀H₁₂FNO₃), HRMS would be used to experimentally verify its theoretical exact mass. This verification is fundamental in confirming the identity and purity of a synthesized compound. However, specific HRMS data, including measured mass and mass error (in ppm), are not available in the reviewed literature.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, molecules are ionized and can break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information about the compound's structure. Analysis of the fragmentation of this compound would involve identifying key fragmentation pathways, such as the loss of the ethyl group, the ester moiety, or other characteristic cleavages influenced by the amino, fluoro, and methoxy (B1213986) substituents on the benzene (B151609) ring. This detailed analysis helps to confirm the connectivity of atoms within the molecule. Published mass spectra detailing these fragmentation patterns for this specific compound could not be located.

X-ray Diffraction Analysis Methodologies

X-ray diffraction techniques are essential for determining the atomic and molecular structure of a crystal.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can be used to characterize the bulk purity of a solid sample. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), is unique to a specific crystalline solid. This data is essential for quality control and for studying polymorphism (the ability of a solid to exist in multiple crystalline forms). A reference PXRD pattern for this compound has not been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For this compound, the benzene ring and its substituents constitute the chromophore. The UV-Vis spectrum would reveal information about the π → π* and n → π* electronic transitions. Experimental data detailing the λmax values and corresponding molar absorptivities for this compound in various solvents are not available in the surveyed scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a popular tool for predicting the geometries of molecules.

A comprehensive DFT study of Ethyl 5-amino-4-fluoro-2-methoxybenzoate would provide a detailed understanding of its three-dimensional structure. The optimization process would yield the most stable conformation of the molecule by minimizing its energy. This would define the bond lengths, bond angles, and dihedral angles between the constituent atoms.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange-correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, a common approach would be to use a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the Hartree-Fock exchange theory with DFT. This functional is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules. researchgate.net

The choice of the basis set is also critical. A Pople-style basis set, such as 6-311++G(d,p), is often employed for such calculations. researchgate.net This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. These additions are important for accurately describing the electron distribution, especially in a molecule with heteroatoms like oxygen, nitrogen, and fluorine.

A thorough study would typically involve evaluating several functional and basis set combinations to ensure the reliability of the calculated properties.

Once the optimized geometry of this compound is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The results of this analysis serve two main purposes. Firstly, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Secondly, the calculated vibrational frequencies can be correlated with experimental spectroscopic data. This correlation helps in the assignment of the vibrational modes of the molecule, providing a deeper understanding of its structural and bonding characteristics. For instance, the characteristic stretching frequencies of the C=O group in the ester, the N-H bonds of the amino group, and the C-F bond could be identified and compared with experimental IR spectra.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a useful framework for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, the presence of both electron-donating (amino, methoxy) and electron-withdrawing (fluoro, ester) groups would influence the energies of the HOMO and LUMO. A DFT calculation would provide the precise energy values for these orbitals and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

Parameter Description Expected Influence on this compound
EHOMO Energy of the Highest Occupied Molecular Orbital The electron-donating amino and methoxy (B1213986) groups would likely raise the HOMO energy, indicating a propensity to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital The electron-withdrawing fluoro and ester groups would likely lower the LUMO energy, indicating a propensity to accept electrons.

Note: This table is illustrative and not based on actual calculated data for the specified molecule.

The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while the regions where the LUMO is localized are prone to nucleophilic attack.

For this compound, it is expected that the HOMO would be localized primarily on the electron-rich aromatic ring, particularly near the amino and methoxy groups. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts of the molecule, such as the ester group and the carbon atom attached to the fluorine atom.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule.

Different colors are used to represent the electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. Green indicates regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the ester and methoxy groups, as well as the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the ethyl group. This visual representation of the charge distribution provides a clear and intuitive guide to the molecule's reactive behavior.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl benzoate (B1203000)
Hartree-Fock
Lee-Yang-Parr

Identification of Electrophilic and Nucleophilic Sites

The distribution of electron density within a molecule dictates its reactivity towards other chemical species. Electrophilic sites are electron-deficient regions susceptible to attack by nucleophiles (electron-rich species), while nucleophilic sites are electron-rich and tend to attack electrophiles. For this compound, the amino (-NH2), methoxy (-OCH3), and ester (-COOC2H5) groups, along with the fluorine atom, would significantly influence the electronic landscape of the benzene (B151609) ring. Generally, the amino and methoxy groups are electron-donating, increasing the electron density at the ortho and para positions of the ring, making them potential nucleophilic centers. Conversely, the ester group is electron-withdrawing, and the electronegative fluorine atom and oxygen atoms would create localized electrophilic sites. A Molecular Electrostatic Potential (MEP) map, a common output of computational studies, would visually represent these reactive sites.

Insights into Intermolecular Interactions

The nature and strength of intermolecular interactions are crucial for understanding the physical properties of a compound, such as its melting and boiling points, as well as its solubility. For this compound, potential intermolecular interactions would include hydrogen bonding (due to the amino group), dipole-dipole interactions (arising from the polar C-F, C=O, and C-O bonds), and van der Waals forces. Computational methods can model these interactions and predict the geometry and stability of molecular aggregates.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them.

Charge Delocalization and Hybridization Analysis

NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. In this compound, this would involve examining the interactions between the lone pairs on the nitrogen, oxygen, and fluorine atoms and the antibonding orbitals of the benzene ring and the carbonyl group. This analysis reveals the extent of resonance and hyperconjugation, which contribute to the molecule's stability. NBO analysis also provides information about the hybridization of atomic orbitals, which is fundamental to understanding the molecule's geometry and bonding.

Quantitative Assessment of Intra- and Intermolecular Interactions

The second-order perturbation theory analysis within the NBO framework allows for a quantitative assessment of the stabilization energy associated with donor-acceptor interactions. This can be applied to both intramolecular interactions, such as the delocalization of electron density within the molecule, and intermolecular interactions, like hydrogen bonding. For instance, the strength of the hydrogen bonds formed by the amino group could be quantified.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density distribution in a molecule.

Atoms in Molecules (AIM) Theory for Bond Critical Points

According to AIM theory, the topology of the electron density can be analyzed to define atoms, bonds, and molecular structure. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide information about the nature of the chemical bond. For this compound, analyzing the BCPs would allow for the characterization of all covalent bonds (e.g., C-C, C-N, C-O, C-F) and any non-covalent interactions, such as intramolecular hydrogen bonds. The values of ρ and ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.

While the specific computational data for this compound is not available, the theoretical frameworks described above provide a clear roadmap for how such an investigation would be conducted and the types of valuable chemical insights it would yield. Future computational studies on this molecule would be necessary to provide the specific quantitative data for a detailed analysis.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This analysis is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions where the electron density is low and its gradient is also small, which is characteristic of non-covalent interactions.

The visualization of RDG isosurfaces provides a qualitative picture of NCIs. These surfaces are typically colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:

Strong attractive interactions , such as hydrogen bonds, are represented by blue-colored surfaces.

Weak attractive interactions , like van der Waals forces, are indicated by green surfaces.

Strong repulsive interactions , such as steric clashes, are shown in red.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of molecules. For Ethyl 4-aminobenzoate (B8803810), density functional theory (DFT) calculations have been employed to predict its NLO response.

The NLO properties of a molecule are determined by its response to an applied electric field. This response is described by the molecular polarizability (α) and the first-order hyperpolarizability (β). These properties have been computationally determined for Ethyl 4-aminobenzoate using the B3LYP/6-311++G(d,p) basis set. chemrxiv.org

The calculated values for the dipole moment (μ), the average polarizability (α), and the first-order hyperpolarizability (β) are presented in the table below. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material.

ParameterCalculated ValueUnit
Dipole Moment (μ)3.35Debye
Average Polarizability (α)-1.72 x 10-23esu
First-Order Hyperpolarizability (β)1.18 x 10-29esu

The NLO properties of organic molecules like Ethyl 4-aminobenzoate are intrinsically linked to their molecular structure. The presence of an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the ester group, -COOEt) connected by a π-conjugated system (the benzene ring) is a classic design motif for NLO chromophores.

This "push-pull" system facilitates intramolecular charge transfer (ICT) upon excitation by an electric field, which is the primary source of the NLO response. The amino group donates electron density into the aromatic ring, and the ester group withdraws it, creating a significant change in the molecule's dipole moment. The efficiency of this ICT process, and thus the magnitude of the hyperpolarizability, is highly dependent on the electronic nature of the donor and acceptor groups and the length and nature of the conjugated bridge. Computational studies on Ethyl 4-aminobenzoate confirm that this molecular architecture gives rise to its NLO properties. chemrxiv.org

Conformational Analysis via Potential Energy Surface (PES) Scans

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and chemical properties. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing one or more of its internal coordinates (e.g., dihedral angles) and calculating the resulting energy. nih.gov

For Ethyl 4-aminobenzoate, a PES scan was performed to identify the most stable conformer by rotating the C-O bond of the ester group. The scan involves varying the dihedral angle of the C-C-O-C bond and optimizing the geometry at each step to find the minimum energy conformation. The results of such a scan typically show that the planar conformation, where the ethyl group lies in the same plane as the benzene ring, is the most stable due to favorable conjugation effects. This planar structure maximizes the interaction between the p-orbitals of the ester group and the aromatic system, leading to greater electronic delocalization and lower energy. nih.gov

Role As a Key Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Heterocyclic Frameworks

While the potential for Ethyl 5-amino-4-fluoro-2-methoxybenzoate to serve as a precursor for heterocyclic compounds is clear from its structure, specific examples in the scientific literature are limited. The presence of the ortho-amino benzoate (B1203000) moiety is a common feature in precursors for a variety of fused heterocyclic systems.

The fluorine and methoxy (B1213986) substituents on the benzoate ring are crucial for modulating the electronic properties and bioavailability of target molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The methoxy group can also influence the molecule's conformation and solubility. The presence of these groups in this compound makes it a desirable starting material for introducing these features into larger, more complex structures.

Precursor for Advanced Molecular Architectures in Chemical Synthesis

The primary amino group of this compound is a key handle for derivatization, allowing for the construction of more complex molecular architectures.

The amino group can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this intermediate.

Amides: The amino group can be acylated by reacting with acyl chlorides or carboxylic acids (using coupling agents) to form amides. A related compound, 5-fluoro-2-methoxybenzoic acid, is used to create amide linkages in the synthesis of complex molecules. google.com This suggests that this compound, after hydrolysis of the ester to the carboxylic acid, or through direct amidation under specific conditions, can serve as a precursor to complex benzamides.

Ureas: The synthesis of urea (B33335) derivatives from primary amines is a well-established transformation. nih.gov Reaction of the amino group of this compound with isocyanates or other carbonylating agents would yield the corresponding urea derivatives. These transformations are valuable in medicinal chemistry for creating molecules with hydrogen-bonding capabilities. nih.gov

Carbamates: Carbamates can be formed by reacting the amino group with chloroformates or other suitable reagents. nih.govnih.gov This derivatization can be used to install protecting groups or to introduce functionalities that modulate the biological activity of the target molecule. researchgate.net

DerivativeGeneral Method of Synthesis from an Amine
Amide Reaction with an acyl chloride or a carboxylic acid with a coupling agent.
Urea Reaction with an isocyanate or via phosgene (B1210022) derivatives. nih.gov
Carbamate Reaction with a chloroformate or dialkyl carbonate. nih.gov

The multifunctional nature of this compound makes it a versatile building block for constructing a variety of molecular scaffolds. Its potential to be elaborated through reactions at the amino group, the ester, or the aromatic ring allows for the generation of a library of compounds with diverse structures and properties.

Applications in Functional Organic Materials Precursor Synthesis

There is currently a lack of specific information in the scientific literature detailing the use of this compound as a precursor in the synthesis of functional organic materials. While substituted anilines and benzoic acids are classes of compounds that find applications in materials science, for example in the synthesis of polymers or dyes, the direct application of this specific molecule has not been reported.

Monomer or Ligand Design for Polymeric Systems

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a potential candidate for use as a monomer in polymerization reactions. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group could potentially be involved in transesterification polymerization. The fluorine and methoxy substituents can impart desirable properties to the resulting polymers, such as thermal stability, altered solubility, and specific electronic characteristics. Furthermore, the molecule's structure could serve as a foundation for the design of ligands for metal-catalyzed polymerization or other catalytic processes.

Building Block for Optoelectronic or Other Functional Organic Materials

The electron-donating amino and methoxy groups, combined with the electron-withdrawing fluoro and ester groups, create a push-pull electronic structure within the molecule. This type of electronic arrangement is often sought after in the design of organic materials with interesting optical and electronic properties. By incorporating this molecule into larger conjugated systems, it is conceivable to develop materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The specific substitution pattern can be fine-tuned to modulate the material's absorption and emission wavelengths, as well as its charge transport properties.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the ring. libretexts.org In Ethyl 5-amino-4-fluoro-2-methoxybenzoate, four distinct groups modulate the reactivity of the two available positions for substitution (C3 and C6).

The directing effects of the substituents are as follows:

Amino (-NH2) group at C5: This is a powerful activating group due to its strong +R (resonance) effect, donating electron density to the ring. It strongly directs incoming electrophiles to the ortho and para positions. byjus.com

Methoxy (B1213986) (-OCH3) group at C2: This is also a strong activating group via its +R effect, directing ortho and para.

Fluoro (-F) group at C4: Halogens are a unique class. While they are deactivating due to their strong -I (inductive) effect, they are ortho, para-directing because of their +R effect, where lone pair electrons can stabilize the carbocation intermediate. libretexts.org

Ethyl Carboxylate (-COOEt) group at C1: This group is deactivating and meta-directing due to its -I and -R effects, which withdraw electron density from the ring. libretexts.org

Regioselectivity Analysis: The two unsubstituted positions on the ring are C3 and C6.

Attack at C3: This position is ortho to the activating methoxy group and meta to the deactivating ester group. It is also ortho to the fluoro group and meta to the amino group. The methoxy group strongly favors substitution at this site.

Attack at C6: This position is ortho to the highly activating amino group and ortho to the deactivating ester group. It is meta to both the methoxy and fluoro groups. The amino group, being one of the strongest activating groups, strongly directs substitution to this site.

A competition exists between the directing power of the amino group (to C6) and the methoxy group (to C3). Typically, the -NH2 group is a more powerful activator than the -OCH3 group. However, the C6 position is adjacent to the sterically bulky ethyl ester group, which may hinder the approach of the electrophile. Consequently, the reaction may yield a mixture of products, with the precise ratio depending on the steric demands of the electrophile and the specific reaction conditions.

Substituent (Position)Electronic EffectActivating/DeactivatingDirecting Influence
-COOEt (C1)-I, -RStrongly DeactivatingMeta (to C3, C5)
-OCH3 (C2)-I, +RStrongly ActivatingOrtho, Para (to C3, C5)
-F (C4)-I, +RWeakly DeactivatingOrtho, Para (to C3, C5)
-NH2 (C5)-I, +RStrongly ActivatingOrtho, Para (to C4, C6)

Nucleophilic Substitution at the Ester Carbonyl Center

The ester functional group is susceptible to nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (-OEt) leaving group to form a new carbonyl compound. pearson.com

The general mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbonyl carbon.

Elimination: The leaving group (ethoxide) is expelled, and the carbonyl double bond is reformed.

The reactivity of the carbonyl carbon is influenced by the electronic effects of the substituents on the aromatic ring. In this molecule, the powerful electron-donating amino and methoxy groups increase the electron density on the ring, which slightly reduces the electrophilicity of the carbonyl carbon. This makes the ester slightly less reactive towards nucleophiles compared to unsubstituted ethyl benzoate. psu.edu Nevertheless, the reaction proceeds readily with a variety of strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, and amines.

Reactions Involving the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary aromatic amino group (-NH2) is a versatile functional center capable of undergoing numerous transformations.

Acylation: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group during other synthetic steps.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products.

Diazotization: A key reaction of primary aromatic amines is diazotization, which occurs upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid at low temperatures (0–5 °C). chemicalnote.comorganic-chemistry.org This process converts the amino group into a highly versatile diazonium salt (-N2+). These salts are valuable synthetic intermediates that can be subsequently replaced by a wide range of substituents (e.g., -OH, -H, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org The stability and reactivity of the resulting diazonium salt are influenced by the other ring substituents.

Reaction TypeReagentProduct TypeNotes
AcylationAcid Chloride (RCOCl) or Anhydride ((RCO)2O)AmideForms a stable N-acyl bond.
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AmineOften yields a mixture of products.
DiazotizationNaNO2, HCl (0-5 °C)Arenediazonium SaltCreates a highly useful synthetic intermediate.

Transformations of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The ethyl ester group can be converted into several other functional groups through nucleophilic acyl substitution mechanisms.

Hydrolysis: The ester can be cleaved to yield the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion attacks the carbonyl carbon. masterorganicchemistry.comsemanticscholar.org Subsequent acidification is required to protonate the resulting carboxylate salt to form the free carboxylic acid. The rate of hydrolysis can be affected by the electronic nature of the ring substituents. nih.govresearchgate.net

Transesterification: This reaction involves heating the ester with a different alcohol in the presence of an acid or base catalyst. The ethoxy group is exchanged for the new alkoxy group, forming a different ester. The reaction is an equilibrium process, and excess of the new alcohol is often used to drive the reaction to completion. acs.org

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the ester to the corresponding primary alcohol (4-fluoro-5-(hydroxymethyl)-2-methoxyaniline).

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is typically slower than hydrolysis and often requires heating.

TransformationReagentsProduct Functional Group
Hydrolysis (Saponification)1. NaOH, H2O, heat; 2. H3O+Carboxylic Acid
TransesterificationR'OH, H+ or R'O- (catalyst)New Ester
ReductionLiAlH4, then H2OPrimary Alcohol
AminolysisNH3 or R'NH2, heatAmide

Reactivity and Activation of the Fluoro Substituent in Aromatic Systems

The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally not reactive towards cleavage. The primary mechanism for replacing a halogen on an aromatic ring is nucleophilic aromatic substitution (SNAr). However, the SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (in this case, fluorine). fiveable.memasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. fiveable.me

In this compound, the aromatic ring is substituted with powerful electron-donating groups (-NH2, -OCH3). These groups enrich the ring with electron density, which destabilizes the negatively charged intermediate required for an SNAr reaction. Therefore, the fluoro substituent in this molecule is highly unreactive and will not be displaced by nucleophiles under standard SNAr conditions. Its role is primarily electronic, influencing the regioselectivity of electrophilic aromatic substitution (as discussed in Section 6.1) through its inductive and resonance effects. While fluorine is the most electronegative halogen, making the carbon it is attached to more electrophilic, the lack of stabilizing groups prevents the SNAr pathway from being viable. wyzant.com

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green and sustainable chemistry is a major driver for future research in the synthesis of complex aromatic compounds like Ethyl 5-amino-4-fluoro-2-methoxybenzoate. researchgate.net Traditional synthetic routes for aminobenzoic acid derivatives often rely on petroleum-based precursors and can involve harsh reaction conditions, toxic reagents, and significant waste generation. mdpi.comspecchemonline.com Future research will likely focus on developing more environmentally friendly and efficient synthetic strategies.

Key areas of investigation will include:

Biocatalysis : The use of enzymes to catalyze specific steps in the synthetic pathway offers a highly selective and sustainable alternative to traditional chemical methods. rsc.org Enzymes like N-acyltransferases and CoA ligases are being explored for their ability to form amide bonds under mild, aqueous conditions, which could be relevant for derivatization or alternative synthetic steps. researchgate.netnih.gov Lipases are also being investigated for reactions such as the Michael addition of aromatic amines in continuous-flow systems. mdpi.com The biocatalytic synthesis of amides from carboxylic acids and primary amines in aqueous media, using enzymes like amide bond synthetase, is a promising area. acs.orgsemanticscholar.org

Photocatalysis : Visible light photocatalysis has emerged as a powerful tool for forming carbon-nitrogen (C-N) bonds under mild conditions. princeton.eduthieme-connect.comrsc.org This methodology could be applied to develop novel routes to this compound or its precursors, potentially reducing the need for high temperatures and harsh reagents. nih.govpolyu.edu.hk

Green Solvents and Reagents : Research will continue to explore the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. tandfonline.com Additionally, the development of synthetic routes that utilize renewable starting materials and generate less waste is a key goal. mdpi.comacs.org Sunlight-driven reactions are also being explored as a sustainable energy source for organic synthesis. rsc.org

Continuous Flow Synthesis : This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. seqens.comacs.orgamf.chwikipedia.orgnih.gov Implementing a continuous flow process for the synthesis of this compound could lead to higher yields, better process control, and reduced waste. mdpi.comacs.orgnih.govrsc.orgresearchgate.net

Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, computational modeling can offer significant insights into its properties and potential applications.

Future research in this area will likely involve:

Density Functional Theory (DFT) : DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can help in understanding its reaction mechanisms and in designing new reactions. umn.edu

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cust.edu.twresearchgate.net If this compound is explored as a scaffold for new bioactive molecules, QSAR modeling could be used to predict the activity of its derivatives and guide the synthesis of more potent compounds. nih.govoup.comnih.gov

Molecular Docking : If a biological target is identified for derivatives of this compound, molecular docking simulations can be used to predict how these molecules will bind to the target protein. nih.gov This can provide valuable information for the rational design of new drugs.

Structure-Metabolism Relationships : Computational models can also be used to predict the metabolic fate of substituted anilines. tandfonline.comresearchgate.net This is crucial in drug discovery to anticipate how a potential drug candidate might be processed in the body.

Exploration of New Chemical Transformations and Derivatization Strategies

The functional groups present in this compound (amino, ester, fluoro, and methoxy (B1213986) groups on an aromatic ring) offer a rich platform for a variety of chemical transformations and derivatizations. wikipedia.orglibretexts.org Exploring these possibilities can lead to the synthesis of novel compounds with potentially interesting properties and applications. nih.govmdpi.comresearchgate.net

Future research directions include:

Amino Group Modifications : The primary amino group can be readily transformed into a wide range of other functional groups. For example, it can be acylated to form amides, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing other substituents. wikipedia.org The synthesis of Schiff bases from p-aminobenzoic acid is a common derivatization strategy. mdpi.com

Ester Group Transformations : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters, amides, or other functional groups. jsynthchem.com

Aromatic Ring Functionalization : While the existing substituents will influence the position of further reactions, electrophilic aromatic substitution could be used to introduce additional functional groups onto the benzene (B151609) ring. beilstein-journals.org

Multi-component Reactions : The development of multi-component reactions that utilize this compound as a building block could provide rapid access to complex molecular architectures. rsc.orgrsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the way new molecules are discovered and optimized. For a versatile building block like this compound, this integration is a key future direction.

This will likely involve:

Automated Synthesis : The development of fully automated synthetic routes using robotic platforms can significantly accelerate the synthesis of derivatives of this compound. This allows for the rapid generation of libraries of compounds for screening.

High-Throughput Screening : Once libraries of derivatives are synthesized, high-throughput screening methods can be employed to quickly evaluate their biological activity or other properties. This can dramatically speed up the discovery of new lead compounds in drug discovery or new materials with desired characteristics.

Flow Chemistry Integration : Continuous flow systems are particularly well-suited for automation. acs.orgnih.gov An automated flow platform for the synthesis and derivatization of this compound would enable on-demand production and rapid exploration of chemical space.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of new molecules with diverse applications.

Q & A

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Guidelines :
  • Gloves : Nitrile gloves (tested for chemical resistance).
  • Respiratory protection : Use N95 masks if airborne particles are generated during weighing.
  • Lab attire : Flame-retardant coats and closed-toe shoes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.